molecular formula C12H10N2 B11908704 4-(Aminomethyl)-1-naphthonitrile

4-(Aminomethyl)-1-naphthonitrile

Katalognummer: B11908704
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: PQLFIZWJBNEEJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Aminomethyl)-1-naphthonitrile is an organic compound with a naphthalene ring structure substituted with an aminomethyl group and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-naphthonitrile typically involves the introduction of the aminomethyl group and the nitrile group onto the naphthalene ring. One common method is the reaction of 1-naphthaldehyde with an amine, followed by a cyanation reaction to introduce the nitrile group. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Aminomethyl)-1-naphthonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

4-(Aminomethyl)-1-naphthonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of dyes, pigments, and other materials.

Wirkmechanismus

The mechanism of action of 4-(Aminomethyl)-1-naphthonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Aminocoumarin: Similar in structure but with a coumarin ring instead of a naphthalene ring.

    4-(Aminomethyl)benzoic acid: Contains a benzoic acid moiety instead of a naphthalene ring.

    4-(Aminomethyl)indole: Features an indole ring structure.

Uniqueness

4-(Aminomethyl)-1-naphthonitrile is unique due to its specific combination of functional groups and the naphthalene ring structure

Eigenschaften

Molekularformel

C12H10N2

Molekulargewicht

182.22 g/mol

IUPAC-Name

4-(aminomethyl)naphthalene-1-carbonitrile

InChI

InChI=1S/C12H10N2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7,13H2

InChI-Schlüssel

PQLFIZWJBNEEJD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=CC=C(C2=C1)CN)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.